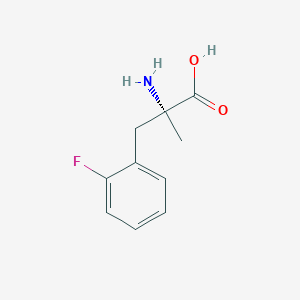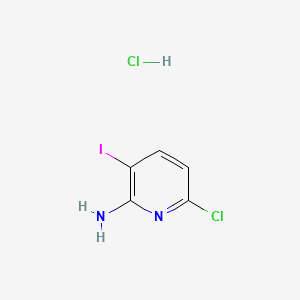
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) is a coordination complex that combines palladium with a ferrocene-based ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The presence of the ferrocene moiety and the dichloromethane ligand enhances its stability and reactivity, making it a valuable tool in both academic and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane typically involves the reaction of 1,1’-Bis(diphenylphosphino)ferrocene with palladium chloride in the presence of dichloromethane. The process can be summarized as follows :
- Dissolve 1,1’-Bis(diphenylphosphino)ferrocene in dichloromethane.
- Add palladium chloride to the solution.
- Stir the mixture at room temperature for a specified period.
- Filter the reaction mixture to obtain the orange-red crystalline product.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of alkenes with aryl halides.
Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions are biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane involves the coordination of the palladium center with the ferrocene-based ligand. This coordination enhances the reactivity of the palladium, allowing it to effectively catalyze cross-coupling reactions. The dichloromethane ligand stabilizes the complex, ensuring its effectiveness under various reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness
Compared to these similar compounds, (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane offers enhanced stability and reactivity due to the presence of the ferrocene moiety and the dichloromethane ligand. This makes it particularly effective in catalyzing a wide range of cross-coupling reactions with high yields and selectivity .
Propiedades
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRHCATIKFSND-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30Cl4FeP2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)
![5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole](/img/structure/B8112287.png)






![(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid](/img/structure/B8112335.png)

![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)
![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)

